molecular formula C22H20N4O2S B11607740 N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B11607740
M. Wt: 404.5 g/mol
InChI Key: PMSFJICQEKGCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-Dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is a quinoxaline-based sulfonamide derivative characterized by a benzenesulfonamide moiety linked to a quinoxaline scaffold substituted with a 3,4-dimethylaniline group. Quinoxaline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and kinase inhibition properties .

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S/c1-15-12-13-17(14-16(15)2)23-21-22(25-20-11-7-6-10-19(20)24-21)26-29(27,28)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,23,24)(H,25,26)

InChI Key

PMSFJICQEKGCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Intermediate Synthesis

Step 1: Reaction of 2,3-dichloroquinoxaline with benzenesulfonamide
2,3-Dichloroquinoxaline reacts with benzenesulfonamide in the presence of a base (e.g., LiOH, KOH, or NaOH) under aprotic polar solvents (DMA, DMSO, DMF, or NMP) at temperatures between 20°C and 150°C. Lithium hydroxide is preferred due to improved yields (88–94%) and reduced impurities compared to potassium carbonate (19.4% yield).

BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
LiOHDMA50208894 (AUC)
K₂CO₃DMA502219.4100

Data adapted from comparative studies in

Mechanism :

  • The sulfonamide displaces the chlorine at position 3 of 2,3-dichloroquinoxaline, forming N-(3-chloroquinoxalin-2-yl)benzenesulfonamide.

  • Reaction kinetics are faster with LiOH due to its stronger basicity, enabling lower temperatures and shorter reaction times.

Amination with 3,4-Dimethylaniline

Step 2: Displacement of chlorine with 3,4-dimethylaniline
The intermediate reacts with 3,4-dimethylaniline in the presence of a pyridine base (e.g., 2,6-dimethylpyridine, lutidine) in polar solvents (DMA, DMF, EtOH, or n-propanol) at 20–150°C.

BaseSolventTemp (°C)Time (h)Yield (%)
Lutidinen-Propanol1204265.9
LutidineEtOH1004860–75

Example yields from analogous reactions in

Key Observations :

  • Lutidine : Enhances reaction efficiency by scavenging HCl, reducing side reactions.

  • Solvent Choice : Alcohols (e.g., n-propanol) improve solubility of 3,4-dimethylaniline, accelerating substitution.

Reaction Optimization

Base Selection

LiOH outperforms K₂CO₃ in intermediate synthesis due to:

  • Lower Impurity Formation : Minimizes byproduct E (unidentified, but reduces purity).

  • Faster Kinetics : Achieves completion in 20 hours vs. 48 hours for K₂CO₃.

Purification Protocols

Post-reaction purification involves:

  • Acid Workup : Addition of HCl (1N) to precipitate the product.

  • Washing : Sequential washing with water and MTBE to remove excess 2,3-dichloroquinoxaline.

  • Recrystallization : Final purification via ethanol or MTBE/heptane mixtures.

Alternative Synthesis Pathways

Sulfonyl Chloride Route

Some methods employ N-(3-chloroquinoxalin-2-yl)benzenesulfonyl chloride as an intermediate. This approach requires:

  • Chlorosulfonation : Reaction of 3-chloroquinoxaline with chlorosulfonic acid.

  • Amination : Substitution with 3,4-dimethylaniline in pyridine.

Limitations :

  • Lower yields (e.g., 59–75% in analogous reactions).

  • Requires anhydrous conditions to avoid hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions (e.g., 15 minutes vs. hours), but data for this specific compound is limited.

Comparative Analysis

ParameterLiOH-Based MethodK₂CO₃-Based MethodSulfonyl Chloride Route
Yield (%)88–9419.459–75
Purity (%)94 (AUC)10090–95
Reaction Time (h)20485–8
ScalabilityHighLowModerate

Data compiled from

Structural and Spectral Characterization

Key Spectral Data

TechniqueObservations
IR (KBr) 1674 cm⁻¹ (S=O stretch), 1584 cm⁻¹ (C=N quinoxaline), 1173 cm⁻¹ (C-S)
¹H NMR (CDCl₃) δ 8.56 (d, 1H, Ar-H), 7.85–7.78 (m, 2H, Ar-H), 3.98 (s, 2H, SCH₂)
MS m/z 433.91 [M+H]⁺

Adapted from analogous sulfonamide derivatives in

Challenges and Solutions

  • Impurity E : Formed with K₂CO₃; resolved via LiOH use.

  • Low Solubility : Addressed by switching to polar aprotic solvents (e.g., DMA).

  • Byproduct Removal : MTBE washing effectively removes unreacted 2,3-dichloroquinoxaline .

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity stems from its sulfonamide group (-SO₂NH₂) and quinoxaline ring. Common transformations include:

Sulfonamide-Directed Reactions

  • Nucleophilic acyl substitution : The sulfonamide group can react with nucleophiles (e.g., amines) under basic conditions, replacing the -NH₂ moiety.

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide may undergo hydrolysis, though this is less common due to its stability.

Quinoxaline Ring Reactions

  • Electrophilic aromatic substitution : The quinoxaline core can undergo electrophilic substitution, particularly at the C3 position, facilitated by the electron-deficient nature of the ring.

  • Radical-mediated C-H functionalization : While not explicitly documented for this compound, analogous quinoxaline derivatives participate in radical reactions (e.g., via K₂S₂O₈ or light-induced initiation), forming new C-C bonds .

Substituent-Specific Reactions

  • The 3,4-dimethylanilino group attached to the quinoxaline may undergo further alkylation, acylation, or dealkylation, depending on the reaction conditions.

Mechanism of Action and Structural Insights

The compound’s biological activity as a phosphatidylinositol 3-kinase (PI3K) inhibitor is linked to its ability to bind the active site of the enzyme, disrupting downstream signaling pathways. Key structural features influencing reactivity include:

  • Hydrophobic interactions : The quinoxaline core and dimethylaniline substituent enhance binding affinity to hydrophobic regions of target proteins.

  • Polar groups : The sulfonamide group contributes to solubility and hydrogen-bonding interactions.

Characterization and Optimization

  • Analytical techniques : NMR spectroscopy and mass spectrometry are used to confirm the compound’s structure and purity.

  • Reaction optimization : Parameters such as temperature, solvent choice (e.g., DMF, ethanol), and reaction time are carefully controlled to maximize yield and minimize byproducts.

Comparison of Reaction Types

Reaction Type Mechanism Functional Groups Involved Conditions
Nucleophilic acyl substitutionAttack on sulfonamide groupSulfonamide (-SO₂NH₂)Amines, bases, heat
Electrophilic substitutionQuinoxaline ring activationQuinoxaline coreElectrophiles, catalysts
Radical C-H functionalizationRadical addition to quinoxalineQuinoxaline ringInitiators (e.g., K₂S₂O₈), light

Research Findings and Limitations

  • Substituent effects : Modifications to the dimethylaniline group or sulfonamide moiety significantly alter solubility and biological activity.

  • Mechanistic gaps : While radical mechanisms are proposed for analogous quinoxaline derivatives , direct evidence for this compound’s involvement in such pathways is lacking.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key analogs and their structural differences:

Compound Name Substituents/R-Groups Molecular Weight Key Biological Activity/Notes References
N-[3-(3,4-Dimethylanilino)quinoxalin-2-yl]benzenesulfonamide 3,4-Dimethylaniline, benzenesulfonamide ~454.88* Anticancer (hypothesized)
2,5-Dichloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide 2,5-Dichloro on benzenesulfonamide Not reported Enhanced cytotoxicity (electron-withdrawing)
N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide 3-Hydroxyphenyl 392.43 Potential for hydrogen bonding
N-[3-(3,5-Dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide Thiophene-2-sulfonamide, 3,5-dimethoxyaniline Not reported Altered electronic properties
N-[4-({3-[(3,4-Dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide Acetamide tail, 3,4-dimethylbenzenesulfonamide 454.88 Improved solubility (polar acetamide group)

*Molecular weight inferred from structurally similar compounds (e.g., ).

Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The dichloro substitution in the benzenesulfonamide analog () introduces electron-withdrawing effects, which may enhance cytotoxicity but reduce solubility. In contrast, the 3,4-dimethyl groups in the target compound increase lipophilicity, favoring cellular uptake .
  • Heterocyclic Sulfonamides : Replacement of benzenesulfonamide with thiophene-2-sulfonamide () alters electronic distribution, possibly affecting binding to enzymes like kinases or topoisomerases .

Biological Activity

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in cancer research and antimicrobial studies. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H20N4O2S
  • Molecular Weight : Approximately 396.49 g/mol
  • Structure : The compound features a quinoxaline moiety linked to a benzenesulfonamide group, which contributes to its diverse biological activities.
  • Anticancer Activity :
    • This compound has been shown to induce apoptosis in various cancer cell lines by:
      • Cell Cycle Arrest : The compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.
      • Activation of Apoptotic Pathways : It increases the levels of cleaved caspases, indicating the activation of programmed cell death mechanisms .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes necessary for microbial survival.
  • Inhibition of Carbonic Anhydrase :
    • Recent studies indicate that derivatives of this compound can inhibit carbonic anhydrase (CA) isoforms, particularly CA IX, which is often overexpressed in tumors. This inhibition is crucial for reducing tumor growth under hypoxic conditions .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the quinoxaline core.
  • Introduction of the dimethylaniline substituent.
  • Sulfonation to attach the benzenesulfonamide group.

This multi-step process allows for the precise control of the chemical structure, optimizing its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antiproliferative Activity : In vitro studies demonstrated that this compound showed significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and CCRF-CM (leukemia), with IC50 values ranging from 1.48 µM to 4.51 µM .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinoxaline core or sulfonamide group can significantly alter the compound's potency against cancer cells. For instance, halogen substitutions have been shown to enhance anticancer activity .

Comparative Analysis

Compound NameStructureBiological Activity
N-[3-(dimethylamino)quinoxalin-2-yl]benzenesulfonamideSimilar core structureAnticancer activity
4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamideContains bromineAntibacterial effects
2,5-dichloro-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamideDifferent chloro substitutionVariable pharmacological properties

Q & A

Q. What synthetic strategies are employed for preparing N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide and its derivatives?

Methodological Answer: The compound is synthesized via thioureido-functionalization of sulfaquinoxaline. Key steps include:

  • Reacting sulfaquinoxaline with thiophosgene to form an isothiocyanate intermediate .
  • Condensation with substituted amines (e.g., 2-aminopyridine, 4-bromoaniline) in DMF or dioxane with triethylamine (TEA) as a catalyst .
  • Characterization via melting point analysis, elemental analysis, IR, NMR, and mass spectrometry to confirm purity and structure .

Q. How is the Sulforhodamine B (SRB) assay applied to evaluate cytotoxicity in anticancer research?

Methodological Answer: The SRB assay measures cellular protein content as a proxy for cytotoxicity:

  • Cells are fixed with trichloroacetic acid and stained with SRB dissolved in acetic acid.
  • Unbound dye is washed off, and protein-bound dye is extracted with Tris base for spectrophotometric quantification at 564 nm .
  • This method is suitable for high-throughput screening (e.g., IC50 determination) and is validated against human liver cancer (HEPG2) cells .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 7.2–8.3 ppm in DMSO-d6) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M−H]⁻ or [M+H]⁺ ions) .

Q. How is in vitro anticancer activity screened for this compound?

Methodological Answer:

  • Cell Lines : Human liver carcinoma (HEPG2) is commonly used .
  • Dose-Response Curves : Compounds are tested at concentrations (e.g., 1–100 μM) to calculate IC50 values.
  • Reference Controls : Doxorubicin (IC50 = 71.8 μM) serves as a benchmark .

Advanced Research Questions

Q. What structural modifications enhance anticancer activity in sulfonamide derivatives?

Methodological Answer:

  • Thioureido Substituents : Derivatives with 4-ethylbenzoate (IC50 = 15.6 μM) or pyridinyl groups (IC50 = 24.4–26.8 μM) show superior activity to doxorubicin, likely due to improved DNA intercalation or kinase inhibition .
  • Quinoxaline Core Modifications : Electron-withdrawing groups (e.g., halogens) or extended π-systems enhance binding to biological targets .

Q. How is the radiosensitizing potential evaluated in combination with γ-irradiation?

Methodological Answer:

  • Irradiation Protocol : Cells are treated with the compound (e.g., 10–30 μM) and exposed to γ-irradiation (8 kGy) .
  • Synergistic Effects : Radiosensitization is quantified via clonogenic survival assays or enhanced apoptosis markers (e.g., caspase-3 activation) .

Q. How do molecular docking studies inform the design of quinoxaline-sulfonamide hybrids?

Methodological Answer:

  • Target Selection : Docking into ATP-binding pockets (e.g., EGFR or PI3K) predicts binding affinities .
  • Hybrid Design : Triazole or chromene moieties are incorporated to improve solubility and target engagement .

Q. How are contradictions in activity data resolved during SAR analysis?

Methodological Answer:

  • Dose-Response Validation : Replicate experiments across multiple cell lines (e.g., HEPG2 vs. MCF-7) to confirm trends .
  • Computational Modeling : QSAR models identify physicochemical drivers (e.g., logP, polar surface area) of activity discrepancies .

Q. What in vitro models are appropriate for studying mechanism of action?

Methodological Answer:

  • Apoptosis Assays : Annexin V/PI staining or mitochondrial membrane potential (ΔΨm) measurements .
  • Cell Cycle Analysis : Flow cytometry to assess G1/S or G2/M arrest .

Q. How is the thioureido group’s role in radiosensitization experimentally explored?

Methodological Answer:

  • Comparative Studies : Thioureido derivatives are tested against non-thioureido analogs under irradiation .
  • Radical Scavenging Assays : Electron paramagnetic resonance (EPR) detects ROS generation potentiated by the thioureido moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.